molecular formula C13H25N3O B2418615 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one CAS No. 90476-97-4

1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one

Cat. No.: B2418615
CAS No.: 90476-97-4
M. Wt: 239.363
InChI Key: IORVJBVHTXJJKA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-(azepan-1-yl)-2-(piperazin-1-yl)propan-1-one follows IUPAC guidelines for ketones and cyclic amines. The parent structure is propan-1-one, with substituents at the first and second carbon atoms. The azepan-1-yl group (a seven-membered saturated heterocycle containing one nitrogen atom) attaches to the ketone carbon, while the piperazin-1-yl group (a six-membered saturated diamine ring) binds to the adjacent carbon. The full IUPAC name, 1-[2-(piperazin-1-yl)propanoyl]azepane , reflects this arrangement.

This nomenclature distinguishes it from structurally similar hybrids, such as 1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one (which lacks a methyl group in the propanone chain) or azepan-1-yl-piperazin-1-yl-methanone (a simpler carbonyl-linked hybrid). The numbering prioritizes the ketone functional group, ensuring unambiguous identification in chemical databases.

Molecular Formula and Weight Analysis

The compound’s molecular formula, C₁₃H₂₅N₃O , derives from its azepane (C₆H₁₁N), piperazine (C₄H₁₀N₂), and propanone (C₃H₄O) subunits. Key molecular characteristics include:

Property Value
Molecular weight 239.36 g/mol
Exact mass 239.1998 Da
Heavy atom count 17
Rotatable bond count 2
Topological polar surface area 36 Ų

The molecular weight aligns with related azepane-piperazine hybrids, such as 1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one (225.33 g/mol), illustrating the incremental mass contribution of the additional methyl group in the propanone chain.

Three-Dimensional Conformational Analysis

The 3D conformation of this compound reveals key stereoelectronic features:

  • Ring puckering : Azepane adopts a chair-like conformation, while piperazine favors a chair or boat configuration depending on solvent interactions.
  • Hydrogen bonding : The ketone oxygen acts as a hydrogen bond acceptor, with potential donors from piperazine’s secondary amines.
  • Torsional flexibility : The two rotatable bonds (C–N between propanone and azepane/piperazine) allow conformational sampling within a 10–15 kcal/mol energy window.

Computational models (e.g., PubChem3D) predict a dominant conformer where the azepane and piperazine rings adopt anti-periplanar orientations to minimize steric clashes. This arrangement optimizes intramolecular van der Waals interactions between alkyl chains while maintaining solvent-accessible polar groups.

Comparative Structural Analysis with Related Azepane-Piperazine Hybrids

The structural uniqueness of this compound becomes evident when compared to analogs:

Compound Molecular Formula Key Structural Difference
Azepan-1-yl-piperazin-1-yl-methanone C₁₁H₂₁N₃O Shorter carbonyl chain (methanone vs. propanone)
1-(Piperazin-1-yl)propan-1-one C₇H₁₄N₂O Lacks azepane ring
1-(Azepan-1-yl)-2-methylpentan-1-one C₁₂H₂₃NO Replaces piperazine with methylpentyl group

The propanone linker in this compound enhances conformational flexibility compared to methanone-linked hybrids, enabling broader interaction profiles in supramolecular contexts. Additionally, the piperazine moiety introduces two basic nitrogen centers, distinguishing it from non-amine-containing analogs like 4-heptylbenzoic acid.

Properties

IUPAC Name

1-(azepan-1-yl)-2-piperazin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-12(15-10-6-14-7-11-15)13(17)16-8-4-2-3-5-9-16/h12,14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORVJBVHTXJJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through the cyclization of appropriate linear precursors under acidic or basic conditions.

    Formation of the Piperazine Ring: Piperazine can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.

    Coupling of Azepane and Piperazine Rings: The azepane and piperazine rings are coupled via a propanone linker. This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the azepane and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azepane or piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its structural similarity to known pharmacologically active compounds. Notably, it is investigated for:

  • CNS Activity : Compounds with similar structures often exhibit interactions with neurotransmitter receptors, particularly GABA_A receptors, suggesting potential anxiolytic or sedative effects .
  • Anticancer Properties : Preliminary studies indicate that derivatives of azepane and piperazine can inhibit cancer cell proliferation by interfering with cellular signaling pathways related to apoptosis .

Neuropharmacology

Research has shown that this compound may influence the central nervous system:

  • GABA Receptor Modulation : A study published in the Journal of Medicinal Chemistry demonstrated that modifications in similar compounds enhance their binding affinity at GABA_A receptors, indicating potential for new anxiolytic agents.
  • Potential Antidepressant Effects : The compound's interaction with neurotransmitter systems suggests it could be developed into antidepressants.

Antimicrobial Activity

Research indicates that compounds containing azepane and piperazine moieties exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Study on Neuropharmacological Effects

A recent investigation focused on the effects of azepane derivatives on GABA receptor activity. Results indicated that certain modifications significantly enhanced binding affinity and efficacy at GABA_A receptors, suggesting a pathway for developing new anxiolytic agents.

Cancer Cell Line Inhibition Study

Another study examined the antiproliferative effects of azepane-containing compounds on breast cancer cell lines. The findings revealed that these compounds could induce apoptosis by activating caspase pathways, highlighting their potential as lead compounds for further development in cancer therapies .

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Azepan-1-yl)-2-(morpholin-1-yl)propan-1-one: Similar structure but with a morpholine ring instead of a piperazine ring.

    1-(Piperidin-1-yl)-2-(piperazin-1-yl)propan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.

Uniqueness

1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one is unique due to the presence of both azepane and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various research fields.

Biological Activity

1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one, also known as CAS No. 90476-97-4, is an organic compound characterized by the presence of both azepane and piperazine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and neuropharmacological applications. The following sections will explore its synthesis, biological activity, mechanisms of action, and comparative analyses with similar compounds.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₂₅N₃O
Molecular Weight239.36 g/mol
CAS Number90476-97-4

The structure of this compound features a propanone linkage connecting azepane and piperazine rings, which contributes to its unique chemical properties and biological activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to piperazine derivatives. For instance, research indicates that certain piperazine-substituted compounds exhibit significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In particular, compounds derived from similar structures have shown effectiveness greater than standard antibiotics like ampicillin .

Case Study: Antimicrobial Efficacy

In a comparative study, several disubstituted piperazines were synthesized, revealing that specific derivatives demonstrated potent activity against various bacterial strains. The most effective compound showed superior activity against MRSA compared to traditional antibiotics .

Neuropharmacological Applications

The dual-ring structure of this compound suggests potential applications in targeting central nervous system disorders. The mechanism of action is believed to involve modulation of neurotransmitter receptors or enzymes associated with neurological pathways.

The biological activity is primarily attributed to the compound's ability to bind to specific molecular targets, influencing biochemical pathways. For example:

  • Binding Affinity : The compound may interact with neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes within bacteria or human cells.

Structural Comparison

Compound NameStructure TypeNotable Activity
This compoundAzepane & PiperazineAntimicrobial, Neuroactive
1-(Azepan-1-yl)-2-(morpholin-1-yl)propan-1-oneAzepane & MorpholineLimited antimicrobial activity
1-(Piperidin-1-yl)-2-(piperazin-1-yl)propan-1-onePiperidine & PiperazineNeuroactive but less potent

The unique combination of azepane and piperazine rings in this compound allows for a broader spectrum of interaction with biological targets compared to its analogs .

Q & A

Q. What synthetic methodologies are effective for preparing 1-(azepan-1-yl)-2-(piperazin-1-yl)propan-1-one and its analogues?

The synthesis of related compounds involves coupling piperazine derivatives with ketone precursors via amide bond formation. For example, describes a protocol using HOBt (hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) as coupling agents, with NEt₃ (triethylamine) in DMF (dimethylformamide). Yields vary depending on substituents; electron-withdrawing groups (e.g., trifluoromethylpyridinyl) improve reaction efficiency . Modifications to the azepane or piperazine rings (e.g., alkylation or aryl substitution) require tailored protecting-group strategies to avoid side reactions.

Q. How are structural and purity characteristics validated for this compound class?

Key techniques include:

  • NMR spectroscopy : ¹H NMR and ¹³C NMR confirm regiochemistry and substituent integration (e.g., piperazine ring protons at δ 2.5–3.5 ppm and azepane protons at δ 1.5–2.0 ppm) .
  • Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) and ESIMS (Electrospray Ionization MS) validate molecular weights within ±2 ppm error .
  • HPLC : Purity ≥95% is standard, with reverse-phase C18 columns and UV detection at 254 nm .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar compounds?

Discrepancies in NMR coupling constants or MS fragmentation patterns often arise from conformational flexibility (e.g., chair-flipping in piperazine rings) or isotopic interference (e.g., chlorine/fluorine). highlights using deuterated solvents (CDCl₃) to stabilize rotamers and 2D NMR (COSY, HSQC) to assign ambiguous signals . For MS, isotopic pattern analysis distinguishes trifluoromethyl groups from other substituents .

Advanced Research Questions

Q. How does structural modification of the piperazine/azepane rings influence biological activity?

Structure-Activity Relationship (SAR) studies on analogues reveal:

  • Antichlamydial activity : Substitution at the piperazine N-atom with electron-deficient aryl groups (e.g., 3-methoxyphenyl) enhances potency, likely via improved target binding ( ) .
  • Enzyme inhibition : Bulky substituents (e.g., benzyl or cinnamyl) on the azepane ring increase lipophilicity, improving blood-brain barrier penetration for CNS targets ( ) .

Q. What experimental designs optimize in vitro biological evaluation for this compound?

  • Dose-response assays : Use Chlamydia trachomatis cultures (MOI = 1) with compound concentrations ranging 0.1–100 µM; measure IC₅₀ via qPCR or fluorescence assays ( ) .
  • Enzyme inhibition : Test against Smoothened (Smo) receptors using HEK293 cells transfected with Gli-luciferase reporters; normalize activity to cyclopamine controls ( ) .

Q. How do computational methods aid in predicting pharmacokinetic properties?

  • Molecular docking : Simulate binding to C. trachomatis type III secretion systems (T3SS) using AutoDock Vina; prioritize compounds with ΔG ≤ −8 kcal/mol ( ) .
  • ADMET prediction : SwissADME evaluates logP (optimal 2–3), topological polar surface area (<90 Ų), and CYP450 inhibition risk .

Q. What strategies mitigate instability in propan-1-one derivatives during storage?

  • Light sensitivity : Store in amber vials at −20°C under argon.
  • Hydrolysis : Avoid aqueous buffers (e.g., use DMSO for stock solutions) and monitor degradation via HPLC-UV at 214 nm ( ) .

Methodological Notes

  • Contradictions : Variability in antichlamydial IC₅₀ values (e.g., 3.2 µM vs. 12.5 µM for similar analogues) may reflect differences in bacterial strain virulence or assay conditions .
  • Advanced characterization : Single-crystal X-ray diffraction (e.g., ) resolves absolute stereochemistry for chiral analogues .

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